molecular formula C14H12BrNO3 B8590150 2-(5-Bromo-N-methyl-1-naphthamido)acetic acid CAS No. 84533-45-9

2-(5-Bromo-N-methyl-1-naphthamido)acetic acid

Cat. No.: B8590150
CAS No.: 84533-45-9
M. Wt: 322.15 g/mol
InChI Key: HSXKMTOSXMWUAO-UHFFFAOYSA-N
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Description

2-(5-Bromo-N-methyl-1-naphthamido)acetic acid: is an organic compound that features a brominated naphthalene ring attached to a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-bromonaphthalene-1-carbonyl chloride and N-methylglycine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

    Procedure: The 5-bromonaphthalene-1-carbonyl chloride is reacted with N-methylglycine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(5-Bromo-N-methyl-1-naphthamido)acetic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the carbonyl and amine functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as peptide synthesis.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.

    Reduction Products: Reduced forms, such as alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.

    Bioconjugation: Used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.

Industry:

    Materials Science:

    Analytical Chemistry: Used as a standard or reagent in analytical techniques.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-N-methyl-1-naphthamido)acetic acid depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated naphthalene ring can facilitate interactions with hydrophobic pockets in proteins, while the glycine derivative can enhance solubility and bioavailability.

Comparison with Similar Compounds

    N-(5-Chloronaphthalene-1-carbonyl)-N-methylglycine: Similar structure but with a chlorine atom instead of bromine.

    N-(5-Fluoronaphthalene-1-carbonyl)-N-methylglycine: Similar structure but with a fluorine atom instead of bromine.

    N-(5-Iodonaphthalene-1-carbonyl)-N-methylglycine: Similar structure but with an iodine atom instead of bromine.

Uniqueness:

    Bromine Atom: The presence of the bromine atom in 2-(5-Bromo-N-methyl-1-naphthamido)acetic acid can influence its reactivity and interactions compared to its halogenated analogs.

    Reactivity: Bromine is more reactive than chlorine and less reactive than iodine, providing a balance between stability and reactivity.

Properties

CAS No.

84533-45-9

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

2-[(5-bromonaphthalene-1-carbonyl)-methylamino]acetic acid

InChI

InChI=1S/C14H12BrNO3/c1-16(8-13(17)18)14(19)11-6-2-5-10-9(11)4-3-7-12(10)15/h2-7H,8H2,1H3,(H,17,18)

InChI Key

HSXKMTOSXMWUAO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=CC2=C1C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[(5-Bromo-1-naphthalenyl)carbonyl]-N-methylglycine methyl ester (3.7 g, 11.0 mmoles, described in Example 2) was suspended in methanol (50 ml). A solution of 1N aqueous NaOH (13.2 ml) was added to the suspension. The mixture was stirred at 20°-22° C. for 1.5 hr. The mixture was neutralized with aqueous HCl and concentrated under reduced pressure to remove the methanol. The residual solution was made acidic with aqueous HCl and extracted with ethyl acetate. The extract was dried (MgSO4), filtered and evaporated to dryness. The residue was crystallized from ethanol-water to give 3.25 g of the title compound; mp 205° C.; NMR (DMSO-d6) δ 2.75 & 3.10 (2s, 3H), 2.75 & 3.10 (2s, 3H), 3.75 & 4.25 (2s, 2H), 7.3-8.3 (m, 6H); IR (Nujol*) 1745 with inflection at 1720, 1580 cm-1 ; UV λmax (EtOH) 322 nm (ε 680), 316 (1,000), 299 (6,510), 289 (9,055), 279 (7,150) 226 (63,080); Anal Calcd: C, 52.19% H, 3.76% N, 4.35%; Found: C, 52.09% H, 38.4% N, 4.48%.
Name
N-[(5-Bromo-1-naphthalenyl)carbonyl]-N-methylglycine methyl ester
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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